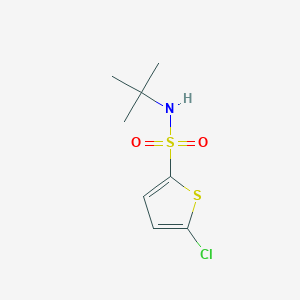

5-Chlorothiophene-2-sulfonic acid tert-butylamide

Description

Properties

IUPAC Name |

N-tert-butyl-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZSRWXWBIVADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435734 | |

| Record name | N-tert-Butyl-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155731-14-9 | |

| Record name | N-tert-Butyl-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chlorothiophene-2-sulfonic acid tert-butylamide physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 5-Chlorothiophene-2-sulfonic acid tert-butylamide (CAS Number: 155731-14-9). The information is compiled from various chemical supplier databases and computational predictions.

Core Physical Properties

The physical characteristics of 5-Chlorothiophene-2-sulfonic acid tert-butylamide are fundamental to its handling, storage, and application in research and development. Below is a summary of the available data.

Data Presentation

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₂ClNO₂S₂ | - |

| Molecular Weight | 253.77 g/mol | - |

| Physical Form | Off-white to orange powder or crystals | Visual Inspection |

| Melting Point | 52-58 °C | Experimental |

| Boiling Point | 349.1 ± 52.0 °C | Predicted |

| Density | 1.328 g/cm³ | Predicted |

| pKa | 11.53 ± 0.50 | Predicted |

| Solubility | No data available | - |

| Storage | Room temperature, in a dark, inert atmosphere | Supplier Recommendation |

Note: Boiling point, density, and pKa values are based on computational predictions and have not been experimentally verified.

Experimental Protocols

Synthesis Workflow

5-Chlorothiophene-2-sulfonic acid tert-butylamide can be synthesized through the reaction of 5-chlorothiophene-2-sulfonyl chloride with tert-butylamine. This reaction is a common method for the formation of sulfonamides.

Caption: Synthesis of 5-Chlorothiophene-2-sulfonic acid tert-butylamide.

This compound also serves as a precursor in the synthesis of other molecules. For instance, it is a reactant in the preparation of 3-amino-N-tert-butyl-5-chlorothiophene-2-sulfonamide.

Caption: Role as a synthetic precursor.

An In-Depth Technical Guide to N-tert-Butyl-5-chlorothiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butyl-5-chlorothiophene-2-sulfonamide, a heterocyclic sulfonamide of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway with experimental protocols, and its primary mechanism of action as a carbonic anhydrase inhibitor.

Chemical Structure and Properties

N-tert-Butyl-5-chlorothiophene-2-sulfonamide is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The core thiophene ring is substituted at the 2-position with a sulfonamide group, which is further N-substituted with a bulky tert-butyl group. The 5-position of the thiophene ring is substituted with a chlorine atom.

Chemical Structure:

Caption: Chemical structure of N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

Table 1: Physicochemical Properties of N-tert-Butyl-5-chlorothiophene-2-sulfonamide

| Property | Value | Reference |

| CAS Number | 155731-14-9 | [1][2] |

| Molecular Formula | C₈H₁₂ClNO₂S₂ | [3] |

| Molecular Weight | 253.77 g/mol | [3] |

| IUPAC Name | N-(tert-butyl)-5-chloro-2-thiophenesulfonamide | [1] |

| Physical Form | Off-white to orange powder or crystals | [1] |

| Boiling Point | 349.1 ± 52.0 °C (Predicted) | [3] |

| Density | 1.328 g/cm³ (Predicted) | [3] |

| pKa | 11.53 ± 0.50 (Predicted) | [3] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1][3] |

Synthesis and Experimental Protocols

Caption: Proposed synthetic workflow for N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

Experimental Protocol: Synthesis of 5-chlorothiophene-2-sulfonyl chloride (Intermediate)

This protocol is based on general methods for the chlorosulfonylation of thiophene derivatives.

Materials:

-

2-Thiophenecarboxylic acid

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-thiophenecarboxylic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

-

Cool the reaction mixture back to room temperature and slowly add thionyl chloride.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC.

-

After completion, cool the mixture and carefully pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chlorothiophene-2-sulfonyl chloride.

-

The crude product may be purified by vacuum distillation.

Experimental Protocol: Synthesis of N-tert-Butyl-5-chlorothiophene-2-sulfonamide (Final Product)

This protocol is based on the general synthesis of sulfonamides from sulfonyl chlorides and amines.

Materials:

-

5-Chlorothiophene-2-sulfonyl chloride

-

tert-Butylamine

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 5-chlorothiophene-2-sulfonyl chloride in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of tert-butylamine and a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane.

-

Add the tert-butylamine solution dropwise to the cooled solution of 5-chlorothiophene-2-sulfonyl chloride.

-

Allow the reaction mixture to stir at 0-5 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M hydrochloric acid to remove excess amine and base.

-

Subsequently, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield N-tert-Butyl-5-chlorothiophene-2-sulfonamide.

Biological Activity and Mechanism of Action

Thiophene-based sulfonamides are a well-established class of compounds that act as inhibitors of carbonic anhydrases (CAs).[4][5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, epilepsy, and cancer.[5]

The sulfonamide moiety is the key pharmacophore, acting as a zinc-binding group that coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme. This interaction blocks the enzyme's catalytic activity.

While specific inhibitory data (e.g., IC₅₀ or Kᵢ values) for N-tert-Butyl-5-chlorothiophene-2-sulfonamide against various CA isoforms are not available in the reviewed literature, related thiophene sulfonamides have shown potent inhibition, particularly against isoforms like hCA II and the tumor-associated hCA IX.[4][6]

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Spectroscopic Data

Specific, experimentally determined spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for N-tert-Butyl-5-chlorothiophene-2-sulfonamide are not provided in the searched academic literature. For researchers synthesizing this compound, standard characterization techniques would be required to confirm its identity and purity. Representative spectral features for related sulfonamides would include signals corresponding to the tert-butyl protons, the thiophene ring protons, and characteristic infrared absorptions for the S=O and N-H bonds of the sulfonamide group.

Conclusion

N-tert-Butyl-5-chlorothiophene-2-sulfonamide is a compound with a chemical scaffold known for potent biological activity, particularly as an inhibitor of carbonic anhydrase. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. Further research is warranted to elucidate the specific inhibitory profile of this compound against various carbonic anhydrase isoforms and to explore its therapeutic potential in relevant disease models. The experimental protocols provided herein offer a starting point for the synthesis and subsequent investigation of this and related compounds in drug discovery and development programs.

References

- 1. 5-Chlorothiophene-2-sulfonic acid tert-butylamide | 155731-14-9 [sigmaaldrich.com]

- 2. Synthonix, Inc > 155731-14-9 | 5-Chlorothiophene-2-sulfonic acid tert-butylamide [synthonix.com]

- 3. 155731-14-9 CAS MSDS (5-Chloro-N-tert-butyl-2-thiophenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Chloro-N-tert-butyl-2-thiophenesulfonamide (CAS 155731-14-9): A Technical Guide

For Immediate Release

Chemical Structure and Properties

-

Chemical Name: 5-Chloro-N-tert-butyl-2-thiophenesulfonamide

-

CAS Number: 155731-14-9

-

Molecular Formula: C₈H₁₂ClNO₂S₂

-

Molecular Weight: 253.77 g/mol

-

Structure:

-

A thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position.

-

The sulfonamide nitrogen is substituted with a tert-butyl group.

-

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry based on the chemical structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Doublet | 1H | Thiophene ring proton (H3 or H4) |

| ~ 6.8 - 7.2 | Doublet | 1H | Thiophene ring proton (H3 or H4) |

| ~ 5.0 - 6.0 | Singlet | 1H | Sulfonamide N-H |

| ~ 1.3 - 1.5 | Singlet | 9H | tert-butyl protons |

Note: The exact chemical shifts of the thiophene protons are dependent on the solvent and substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 150 | Thiophene ring carbon (C2-SO₂) |

| ~ 130 - 140 | Thiophene ring carbon (C5-Cl) |

| ~ 125 - 130 | Thiophene ring carbon (CH) |

| ~ 120 - 125 | Thiophene ring carbon (CH) |

| ~ 55 - 65 | tert-butyl quaternary carbon |

| ~ 30 - 35 | tert-butyl methyl carbons |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3300 | Medium | N-H stretch (sulfonamide) |

| 2900 - 3000 | Medium-Strong | C-H stretch (tert-butyl) |

| 1330 - 1370 | Strong | Asymmetric SO₂ stretch |

| 1150 - 1180 | Strong | Symmetric SO₂ stretch |

| ~ 1100 | Medium | C-N stretch |

| ~ 700 - 800 | Strong | C-Cl stretch |

| ~ 900 | Medium | S-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 253/255 | Molecular ion peak [M]⁺ (isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 197/199 | [M - C₄H₈]⁺ (loss of isobutylene) |

| 179 | [C₄H₂ClS₂O₂]⁺ (thiophenesulfonyl moiety) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 5-Chloro-N-tert-butyl-2-thiophenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm). A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Scan a range of m/z values to detect the molecular ion and fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for chlorine-containing fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Unveiling Captan: A Technical Guide for Researchers

An In-depth Technical Guide on the Fungicide Captan for Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Identity: Initial inquiries for a compound with the molecular formula C8H12ClNO2S2 did not yield a known chemical entity in major databases. This guide focuses on the well-characterized fungicide, Captan, which possesses a related elemental composition (C9H8Cl3NO2S) and is of significant interest in toxicological and biomedical research.

Introduction

Captan is a non-systemic phthalimide fungicide widely utilized in agriculture since the 1950s to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its primary mode of action involves the inhibition of fungal spore germination and mycelial growth.[1] Beyond its agricultural significance, Captan has garnered attention from the scientific community for its toxicological profile and its effects on cellular processes, making it a subject of study in toxicology and drug development research. This guide provides a comprehensive overview of Captan, including its chemical properties, mechanism of action, relevant experimental protocols, and a summary of key quantitative data.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (3aR,7aS)-2-[(trichloromethyl)sulfanyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | [3] |

| Molecular Formula | C9H8Cl3NO2S | [2][4][5][6] |

| Molecular Weight | 300.61 g/mol | |

| CAS Number | 133-06-2 | [2][3] |

| Appearance | White to yellowish-brown crystalline solid | [2] |

| Solubility | Practically insoluble in water. Soluble in chloroform, slightly soluble in methanol. | [7] |

Mechanism of Action and Signaling Pathways

Captan's primary mechanism of action is its non-specific reaction with thiols, which are crucial for the function of many enzymes essential for fungal respiration and energy production.[1][8] Upon entering a cell, Captan is believed to degrade into a highly reactive intermediate, thiophosgene (CSCl2). This intermediate readily reacts with sulfhydryl (-SH) groups of amino acids like cysteine, which are present in numerous proteins and enzymes. This interaction leads to the disruption of critical enzymatic processes within the fungal cell, ultimately inhibiting its growth and proliferation.[1]

In mammalian cells, Captan has been shown to induce genotoxic effects, including DNA base alterations and replicative stress.[8] This can activate the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway, a crucial component of the DNA damage response. This activation can lead to double-strand breaks and the formation of micronuclei.[8] The repair of DNA lesions induced by Captan has been shown to be dependent on the XRCC1 (X-ray repair cross-complementing protein 1) pathway.[8]

Caption: Simplified overview of Captan's mechanism of action and genotoxic signaling.

Experimental Protocols

In Vitro Cytotoxicity and Genotoxicity Assessment

Objective: To determine the cytotoxic and genotoxic potential of Captan on a specific cell line.

Materials:

-

Human cell line (e.g., HeLa, peripheral blood lymphocytes)[8]

-

Captan (analytical grade)

-

Cell culture medium and supplements

-

Trypan blue solution

-

Microscope and hemocytometer

-

Reagents for micronucleus assay or comet assay[6]

-

96-well plates

-

Incubator (37°C, 5% CO2)

Experimental Workflow:

Caption: Experimental workflow for assessing Captan's in vitro effects.

Procedure:

-

Cell Culture: Maintain the chosen cell line under standard conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of Captan in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the Captan-containing medium. Include a vehicle control (medium with solvent) and a negative control (medium only).

-

Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assay (Trypan Blue Exclusion):

-

Harvest the cells from each well.

-

Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate the percentage of viable cells for each concentration.

-

-

Genotoxicity Assay (Micronucleus Test):

-

Following treatment, add cytochalasin B to arrest cytokinesis.

-

Harvest, fix, and stain the cells according to standard protocols.

-

Score the frequency of micronuclei in binucleated cells under a microscope.

-

-

Data Analysis: Analyze the data to determine the IC50 (for cytotoxicity) and assess the dose-dependent increase in genotoxicity.

Quantification of Captan in Biological Samples

Objective: To quantify the concentration of Captan and its metabolite, tetrahydrophthalimide (THPI), in biological matrices (e.g., plasma, urine).[9]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

Procedure Outline (based on GC/NCI-MS): [10]

-

Sample Preparation:

-

Extract the sample (e.g., homogenized tissue, plasma) with a suitable solvent like acetone. To prevent degradation, the extraction can be performed in the presence of a 0.1 M zinc acetate solution.[10]

-

Purify the extract using solid-phase extraction (SPE) with a divinylbenzene polymeric cartridge.[10]

-

-

Analysis:

-

Quantification:

-

Perform quantification using a matrix-matched calibration curve.[10]

-

Quantitative Data Summary

| Parameter | Species/System | Value | Reference |

| Oral LD50 | Rat | >9,000 mg/kg | [3] |

| Oral LD50 | Mouse | >7,000 mg/kg | [3] |

| Dermal LD50 | Rabbit | >4,500 mg/kg | [3] |

| Inhalation LC50 (4h) | Rat | 0.72 mg/L (female), 0.87 mg/L (male) | [3] |

| SRBC-antibody formation inhibition | Rat & Mouse (0.3% w/w in diet for 14 days) | ~70% | [1] |

| T-cell stimulation inhibition (PHA) | Mouse (0.3% w/w in diet for 14 days) | 45% | [1] |

| DNA damage induction (Comet Assay) | Human peripheral blood lymphocytes (in vitro, 25 µg/ml) | 4.3–226 fold increase in %DNA in tail | [6] |

Conclusion

Captan remains a compound of significant interest for researchers in toxicology, environmental science, and drug development. Its well-defined mechanism of action, coupled with its known genotoxic effects, makes it a valuable tool for studying cellular responses to chemical stress and DNA damage. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the biological activities of Captan and its potential implications for human health. Researchers are encouraged to adapt and refine these methodologies to suit their specific research questions.

References

- 1. Modulatory effect on the pesticide captan on the immune response in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. npic.orst.edu [npic.orst.edu]

- 4. fao.org [fao.org]

- 5. tera.org [tera.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exposure to the Fungicide Captan Induces DNA Base Alterations and Replicative Stress in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Residue determination of captan and folpet in vegetable samples by gas chromatography/negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Chlorothiophene Sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of chlorothiophene sulfonamide derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. The unique structural features of the chlorothiophene ring, combined with the versatile sulfonamide functional group, have led to the development of potent and selective inhibitors of various enzymes and promising anticancer and antimicrobial agents. This document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Core Biological Activities and Structure-Activity Relationships

Chlorothiophene sulfonamide derivatives have been extensively studied for a range of biological activities, primarily as enzyme inhibitors and anticancer agents. The electronic and steric properties of the chlorothiophene moiety, along with the hydrogen bonding capabilities of the sulfonamide group, are crucial for their interaction with biological targets.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of chlorothiophene sulfonamides. For instance, certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] The inhibition of VEGFR-2 by these compounds can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[1]

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on both the chlorothiophene and the sulfonamide-linked aryl ring plays a critical role in the anticancer potency. For example, specific substitutions can enhance the binding affinity to the kinase domain of VEGFR-2, leading to lower IC50 values.[1]

Enzyme Inhibition

A primary area of investigation for chlorothiophene sulfonamides is their role as enzyme inhibitors. Notably, they have shown significant inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[2][3][4] The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of CAs, leading to potent inhibition.[2] The chlorothiophene ring contributes to the overall binding affinity and selectivity for different CA isoforms.[3][4]

Furthermore, specific chlorothiophene sulfonamide derivatives have been developed as potent and selective dual inhibitors of thrombin and factor Xa, two key enzymes in the coagulation cascade.[5][6] The incorporation of a neutral chlorothiophene P1 fragment has been shown to significantly improve the inhibitory activities against these serine proteases.[5][6]

Antimicrobial Activity

The sulfonamide scaffold is historically known for its antibacterial properties, and chlorothiophene-containing derivatives are no exception. These compounds can interfere with the folic acid synthesis pathway in bacteria by inhibiting dihydropteroate synthetase (DHPS).[7][8] SAR studies in this area have indicated that electron-withdrawing groups on the aromatic ring can enhance antibacterial activity.[8][9]

Quantitative Biological Data

The following tables summarize the quantitative biological data for a selection of chlorothiophene sulfonamide derivatives and related compounds from the literature.

Table 1: Anticancer Activity of Selected Sulfonamide Derivatives

| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Compound 6 | HCT-116 | MTT | 3.53 | [1] |

| HepG-2 | MTT | 3.33 | [1] | |

| MCF-7 | MTT | 4.31 | [1] | |

| Compound 15 | HCT-116 | MTT | 3.3 | [1] |

| HepG-2 | MTT | 4.3 | [1] | |

| MCF-7 | MTT | 4.3 | [1] | |

| Compound 3a | HCT-116 | MTT | 5.58 | [1] |

| HepG-2 | MTT | 4.41 | [1] | |

| MCF-7 | MTT | 4.62 | [1] | |

| (S)-1 | HCT116 | Cell Growth | 7.1 ± 0.6 | [10] |

| (R)-1 | HCT116 | Cell Growth | 28.3 ± 1.2 | [10] |

| Racemate 1 | HCT116 | Cell Growth | 15.2 ± 1.1 | [10] |

| Chlorothiophene-based Chalcone C4 | WiDr | MTT | 0.77 µg/mL | [11][12] |

| Chlorothiophene-based Chalcone C6 | WiDr | MTT | 0.45 µg/mL | [11][12] |

Table 2: Enzyme Inhibition Data for Selected Chlorothiophene Sulfonamide Derivatives

| Compound | Target Enzyme | Assay | Ki (nM) | IC50 (nM) | Reference |

| SAR107375 (15) | Thrombin | Chromogenic | 8 | 19 | [5][6] |

| Factor Xa | Chromogenic | 1 | 1 | [5][6] | |

| Compound 14 | Thrombin | - | - | 390 | [6] |

| Factor Xa | - | - | 3500 | [6] | |

| Thiophene sulfonamide 22f | hCA II | - | 2.4 | - | [3] |

| Thiophene sulfonamide 22i | hCA II | - | 4.5 | - | [3] |

| Mono-substituted thiadiazole sulfonamide | hCA II | - | - | 16.7 | [3] |

| Positively charged thiadiazole sulfonamide | hCA I | - | 3-12 | - | [3] |

| hCA II | - | 0.20-5.96 | - | [3] | |

| hCA IX | - | 3-45 | - | [3] |

Table 3: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide derivative 1a | Staphylococcus aureus | 512 | [13] |

| Sulfonamide derivative 3c | Staphylococcus aureus | 4 | [13] |

| Escherichia coli | 64 | [13] | |

| Proteus mirabilis | 16 | [13] | |

| Sulfonamide derivative 5b | Pseudomonas aeruginosa | 4 | [13] |

| Sulfonamide derivative 1b | Staphylococcus aureus | 64 | [14] |

| Sulfonamide derivative 1c | Staphylococcus aureus | 64 | [14] |

| Sulfonamide derivative 1d | Staphylococcus aureus | 64 | [14] |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I) | S. aureus ATCC 29213 | 32 | [15] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II) | S. aureus ATCC 29213 | 64 | [15] |

| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide (III) | S. aureus ATCC 29213 | 128 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of chlorothiophene sulfonamide derivatives.

Synthesis of Chlorothiophene Sulfonamides

A common synthetic route to chlorothiophene sulfonamides involves a multi-step process:

-

Activation of Carboxylic Acid: The synthesis often starts with a commercially available chlorothiophene carboxylic acid. The carboxylic acid is activated, for example, using a coupling reagent.[5]

-

Amide Coupling: The activated acid is then coupled with a suitable amino acid derivative.[5]

-

Sulfonylation: The resulting intermediate is reacted with a substituted arylsulfonyl chloride to introduce the sulfonamide moiety.[5]

-

Deprotection: Finally, any protecting groups are removed to yield the target chlorothiophene sulfonamide derivative.[5]

A representative synthetic scheme is depicted in the Graphviz diagram below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

-

Principle: The assay follows the CA-catalyzed hydration of CO₂, which produces bicarbonate and a proton, leading to a decrease in pH. This pH change is monitored using a pH indicator.

-

Reagents and Conditions:

-

Buffer: Tris-HCl buffer (pH 7.4).

-

Substrate: CO₂-saturated water.

-

Indicator: A suitable pH indicator.

-

Ionic Strength: Maintained constant with NaClO₄.[2]

-

Enzyme Concentration: Typically in the nanomolar range.

-

Inhibitor Concentrations: A range of concentrations of the test compound.

-

-

Procedure: a. A solution of the enzyme and a solution of the CO₂ substrate are rapidly mixed in a stopped-flow instrument. b. The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the reaction. c. The assay is repeated with varying concentrations of the inhibitor. d. Inhibition constants (Ki) are calculated from the concentration-dependent inhibition data.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits bacterial growth is the MIC.

-

Materials:

-

96-well microtiter plates.

-

Bacterial culture in logarithmic growth phase.

-

Mueller-Hinton Broth (MHB) or other suitable growth medium.

-

Stock solution of the test compound.

-

-

Procedure: a. Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. b. Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. c. Include positive (bacteria and medium) and negative (medium only) controls. d. Incubate the plates at 35-37°C for 16-20 hours. e. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this review.

References

- 1. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acu.edu.in [acu.edu.in]

- 10. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

5-Chlorothiophene-2-sulfonic acid tert-butylamide: An Analysis of Available Data

Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information on the mechanism of action, biological targets, or pharmacological activity of 5-Chlorothiophene-2-sulfonic acid tert-butylamide (CAS Number: 155731-14-9).

This compound is commercially available and is listed in numerous chemical supplier catalogs. Its chemical structure, molecular formula (C8H12ClNO2S2), and other basic physicochemical properties are well-documented. However, it appears that 5-Chlorothiophene-2-sulfonic acid tert-butylamide is primarily utilized as a chemical intermediate or a building block in the synthesis of more complex molecules. There are no published studies detailing its own biological effects.

The Broader Context: Biological Activities of 5-Chlorothiophene-2-sulfonamide Derivatives

While data on the specific title compound is absent, the broader class of 5-chlorothiophene-2-sulfonamide derivatives has been investigated for various biological activities. It is important to note that the activity of these related compounds does not predict the activity of 5-Chlorothiophene-2-sulfonic acid tert-butylamide itself. Structure-activity relationships in pharmacology are complex, and small structural modifications can lead to significant changes in biological function.

Research on related 5-chlorothiophene-2-sulfonamide scaffolds has revealed their potential as enzyme inhibitors. Notable examples include:

-

Carbonic Anhydrase Inhibition: The closely related compound, 3-Acetyl-5-chlorothiophene-2-sulfonamide, serves as a key intermediate in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. The sulfonamide moiety is a well-known zinc-binding group, which is crucial for its inhibitory action on metalloenzymes like carbonic anhydrase.

-

γ-Secretase Inhibition: The precursor, 5-Chlorothiophene-2-sulfonyl chloride, is utilized in the preparation of γ-secretase inhibitors, which have been investigated as potential therapeutics for Alzheimer's disease.

-

Thrombin and Factor Xa Inhibition: A neutral chlorothiophene fragment has been incorporated into the design of potent dual inhibitors of thrombin and factor Xa, key enzymes in the coagulation cascade. This highlights the utility of the 5-chlorothiophene moiety in designing specific enzyme inhibitors.

A conceptual workflow for the synthesis of a generic 5-chlorothiophene-2-sulfonamide derivative is depicted below. This diagram illustrates the chemical logic rather than a specific experimental protocol for the title compound.

Caption: Synthetic pathway for 5-Chlorothiophene-2-sulfonic acid tert-butylamide.

Conclusion

Predicted Bioactivity of N-tert-Butyl-5-chlorothiophene-2-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-5-chlorothiophene-2-sulfonamide is a heterocyclic sulfonamide with significant predicted biological activity, primarily as an inhibitor of carbonic anhydrase (CA) isoenzymes. This technical guide synthesizes the available scientific information to predict its bioactivity, outlines relevant experimental protocols for its evaluation, and discusses its potential therapeutic applications. The structural characteristics of N-tert-Butyl-5-chlorothiophene-2-sulfonamide, particularly the presence of the sulfonamide group and the thiophene scaffold, strongly suggest its interaction with the zinc metalloenzyme, carbonic anhydrase. This inhibition has implications for various physiological processes and positions the compound as a candidate for further investigation in therapeutic areas such as glaucoma. Additionally, as a member of the sulfonamide class of compounds, a secondary bioactivity prediction includes potential antibacterial properties. This document provides a comprehensive overview for researchers interested in the further development and evaluation of this compound.

Predicted Bioactivity and Therapeutic Targets

The primary predicted bioactivity of N-tert-Butyl-5-chlorothiophene-2-sulfonamide is the inhibition of carbonic anhydrase (CA) . Sulfonamides are a well-established class of CA inhibitors, and numerous studies on analogous thiophene sulfonamides demonstrate potent, often nanomolar, inhibitory activity against various CA isoforms.[1][2][3]

A secondary predicted bioactivity is antibacterial action , a characteristic feature of many sulfonamide drugs.[4]

Primary Target: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid secretion. There are at least 15 known human CA isoforms, and their inhibition can have therapeutic effects in various conditions.

Given the extensive research on thiophene-based sulfonamides, it is highly probable that N-tert-Butyl-5-chlorothiophene-2-sulfonamide acts as a potent inhibitor of several CA isoforms, particularly CA II, which is abundant in the ciliary body of the eye. The proposed mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO2 hydration reaction.

Predicted Therapeutic Application: Glaucoma

The inhibition of carbonic anhydrase in the ciliary epithelium of the eye reduces the formation of bicarbonate ions. This, in turn, is thought to decrease the transport of ions and water that form the aqueous humor, leading to a reduction in intraocular pressure (IOP). Elevated IOP is a major risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. Therefore, N-tert-Butyl-5-chlorothiophene-2-sulfonamide is a promising candidate for development as a topical anti-glaucoma agent.

Secondary Target: Bacterial Dihydropteroate Synthase

As a sulfonamide, N-tert-Butyl-5-chlorothiophene-2-sulfonamide may also exhibit antibacterial activity. Sulfonamide antibiotics act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

Quantitative Data Presentation (Predicted)

While specific experimental data for N-tert-Butyl-5-chlorothiophene-2-sulfonamide is not yet available in the public domain, the following tables present representative data for structurally similar thiophene sulfonamides against key carbonic anhydrase isoforms. This data serves as a strong predictor of the potential efficacy of the target compound.

Table 1: Predicted Carbonic Anhydrase Inhibition Constants (Ki) of N-tert-Butyl-5-chlorothiophene-2-sulfonamide Based on Analogous Compounds

| Compound Class | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Reference |

| 5-Substituted-thiophene-2-sulfonamides | 224-7544 | 2.2-7.7 | 5.4-811 | 3.4-239 | [5] |

Table 2: Predicted Antibacterial Activity (MIC) of N-tert-Butyl-5-chlorothiophene-2-sulfonamide Based on Analogous Compounds

| Compound Class | Klebsiella pneumoniae (MIC, µg/mL) | Reference |

| 5-Bromo-N-alkylthiophene-2-sulfonamides | 0.39-3.125 | [4] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method is considered the gold standard for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a change in pH. This pH change is monitored in real-time using a pH indicator.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

N-tert-Butyl-5-chlorothiophene-2-sulfonamide

-

HEPES buffer (pH 7.5)

-

Sodium sulfate (to maintain ionic strength)

-

Phenol red (pH indicator)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of N-tert-Butyl-5-chlorothiophene-2-sulfonamide in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

Prepare the assay buffer containing HEPES, sodium sulfate, and phenol red.

-

Prepare a solution of the CA enzyme in the assay buffer.

-

Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.

-

-

Assay Execution:

-

The stopped-flow instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

-

The change in absorbance of the pH indicator is monitored over time at its λmax (e.g., 557 nm for phenol red).

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Antibacterial Susceptibility Testing (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Materials:

-

N-tert-Butyl-5-chlorothiophene-2-sulfonamide

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the test bacteria overnight in MHB.

-

Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Compound Dilution:

-

Prepare a stock solution of N-tert-Butyl-5-chlorothiophene-2-sulfonamide in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth). The absorbance can also be read using a microplate reader.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Carbonic Anhydrase Inhibition in Glaucoma

References

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of Chlorine: An In-depth Technical Guide to the Electronic and Steric Properties of the Chlorothiophene Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chlorine atom to the thiophene ring, a common scaffold in medicinal chemistry and materials science, imparts a unique combination of electronic and steric properties that profoundly influence its reactivity, intermolecular interactions, and biological activity. This technical guide provides a comprehensive analysis of these properties, offering quantitative data, detailed experimental methodologies, and visual representations to aid researchers in understanding and exploiting the nuanced behavior of chlorothiophenes.

Electronic Properties: A Tale of Two Effects

The electronic influence of the chlorine substituent on the thiophene ring is a classic example of the interplay between inductive and resonance effects. Chlorine, being more electronegative than carbon, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack by reducing its electron density.[1][2] However, the lone pairs on the chlorine atom can participate in resonance (+R), donating electron density back to the aromatic system.[1][3] This resonance effect is most pronounced at the ortho and para positions.

While the inductive effect is generally stronger, leading to an overall deactivation of the ring compared to unsubstituted thiophene, the resonance effect plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions, favoring attack at the positions ortho and para to the chlorine atom.[1][4]

Quantitative Assessment: Hammett Substituent Constants

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ). These constants are determined experimentally, often by measuring the acid dissociation constants of substituted benzoic or, in this case, thiophenecarboxylic acids. For α-substituted thiophenes, such as 2-chlorothiophene, the Hammett constants for the corresponding para-substituted benzene derivative provide a good approximation.

| Substituent | Position on Thiophene | Hammett Constant (σ) | Interpretation |

|---|---|---|---|

| Chloro | 2- (approximated by σ_p) | +0.23 | Electron-withdrawing |

| Chloro | 3- (approximated by σ_m) | +0.37 | Strongly electron-withdrawing |

Computational Insights: Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure of chlorothiophene. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. A lower HOMO-LUMO gap generally suggests higher reactivity. For 2-chlorothiophene, typical DFT calculations at the B3LYP/6-311++G(d,p) level of theory provide the following approximate energy values.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.4 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.9 |

Steric Properties: The Influence of Size

The steric bulk of the chlorine atom, while not excessively large, can influence the approach of reagents and the conformation of molecules, particularly in the context of drug-receptor interactions. The Taft steric parameter (E_s) is a quantitative measure of this steric hindrance.

| Substituent | Taft Steric Parameter (E_s) | Interpretation |

|---|---|---|

| Chloro | -0.97 | Moderate steric hindrance |

Structural Parameters: A Look at the Geometry

The introduction of a chlorine atom causes minor but measurable changes to the geometry of the thiophene ring. Computational studies, specifically DFT calculations at the B3LYP/6-311+G(d,p) level of theory, have been employed to determine the optimized geometry of chlorothiophenes.

| Parameter | 2-Chlorothiophene | Thiophene (for comparison) |

|---|---|---|

| C2-Cl Bond Length (Å) | ~1.72 | - |

| C2-S Bond Length (Å) | ~1.71 | ~1.71 |

| C2-C3 Bond Length (Å) | ~1.37 | ~1.37 |

| C3-C4 Bond Length (Å) | ~1.42 | ~1.42 |

| C4-C5 Bond Length (Å) | ~1.37 | ~1.37 |

| C5-S Bond Length (Å) | ~1.71 | ~1.71 |

| ∠S-C2-Cl | ~120° | - |

| ∠S-C2-C3 | ~111° | ~111.5° |

| ∠C2-C3-C4 | ~112.5° | ~112.4° |

Experimental Protocols

Determination of Hammett Substituent Constants

The Hammett constants for substituted thiophenes can be determined by measuring the pKa of the corresponding thiophenecarboxylic acids.

Protocol: Potentiometric Titration of Substituted Thiophene-2-carboxylic Acids [5]

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH in a 50:50 ethanol-water mixture).

-

Accurately weigh a sample of the substituted thiophene-2-carboxylic acid and dissolve it in a known volume of the same solvent mixture.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the acidic solution.

-

Titrate the acid solution with the standardized base, recording the pH after each incremental addition of the titrant.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Calculation of σ:

-

The Hammett constant (σ) is calculated using the equation: σ = (pKa_unsubstituted - pKa_substituted) / ρ

-

The reaction constant (ρ) is determined by plotting the pKa values of a series of known substituted thiophenecarboxylic acids against their known σ values.

-

Computational Chemistry Protocol

Protocol: DFT Calculation of Electronic and Structural Properties

-

Molecule Building:

-

Construct the 3D structure of the desired chlorothiophene isomer using a molecular modeling software.

-

-

Geometry Optimization:

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

-

-

Property Calculation:

-

From the optimized structure, calculate various electronic properties, including HOMO and LUMO energies, molecular orbital surfaces, and the dipole moment.

-

Visualizing the Concepts

Conclusion

The chlorothiophene ring presents a fascinating case study in substituent effects, where the delicate balance between electron-withdrawing inductive forces and electron-donating resonance dictates its chemical behavior. For researchers in drug discovery and materials science, a thorough understanding of these electronic and steric properties is paramount for the rational design of novel molecules with desired activities and functionalities. This guide provides a foundational framework of quantitative data and methodologies to empower such endeavors.

References

- 1. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]

- 2. QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. collegedunia.com [collegedunia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. molecular orbital homo-lumo: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 5-Chlorothiophene-2-sulfonic acid tert-butylamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Chlorothiophene-2-sulfonic acid tert-butylamide (tert-butyl N-(5-chloro-2-thienyl)sulfonamide), a versatile heterocyclic building block. This document outlines its primary applications, detailed experimental protocols for key transformations, and relevant data to support its use in organic synthesis and medicinal chemistry.

Overview of Applications

5-Chlorothiophene-2-sulfonic acid tert-butylamide is a valuable intermediate primarily utilized in the construction of more complex substituted thiophene derivatives. Its key structural features, including the reactive thiophene ring, the chloro substituent, and the sulfonamide moiety, allow for a range of chemical modifications. The main applications of this compound are:

-

Precursor for Substituted Thiophenes: It serves as a key starting material for the synthesis of amino-substituted thiophenesulfonamides. The chloro group can be displaced or the thiophene ring can be further functionalized.

-

Participant in Cross-Coupling Reactions: The chloro-substituted thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.

-

Building Block for Biologically Active Molecules: Thiophenesulfonamide derivatives have been investigated for a range of biological activities, including as potential enzyme inhibitors. The 3-amino derivative of the title compound, in particular, is a valuable scaffold in medicinal chemistry.

Synthesis of 3-Amino-5-chlorothiophene-2-sulfonic acid tert-butylamide

A primary application of 5-Chlorothiophene-2-sulfonic acid tert-butylamide is its conversion to 3-Amino-5-chlorothiophene-2-sulfonic acid tert-butylamide. This transformation is typically achieved through a two-step process involving nitration of the thiophene ring followed by reduction of the nitro group.

dot

Caption: Synthetic workflow for the preparation of the 3-amino derivative.

Experimental Protocol: Two-Step Synthesis of 3-Amino-5-chlorothiophene-2-sulfonic acid tert-butylamide

Step 1: Nitration of 5-Chlorothiophene-2-sulfonic acid tert-butylamide

This procedure describes the regioselective nitration of the thiophene ring at the 3-position.

Materials:

-

5-Chlorothiophene-2-sulfonic acid tert-butylamide

-

Fuming nitric acid (90%)

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 5-Chlorothiophene-2-sulfonic acid tert-butylamide (1.0 eq) in acetic anhydride (5-10 volumes).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add fuming nitric acid (1.1 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Nitro-5-chlorothiophene-2-sulfonic acid tert-butylamide.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of 3-Nitro-5-chlorothiophene-2-sulfonic acid tert-butylamide

This protocol outlines the reduction of the nitro group to an amine using a standard reducing agent.

Materials:

-

3-Nitro-5-chlorothiophene-2-sulfonic acid tert-butylamide

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite®

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-Nitro-5-chlorothiophene-2-sulfonic acid tert-butylamide (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 3-Amino-5-chlorothiophene-2-sulfonic acid tert-butylamide can be purified by recrystallization or column chromatography.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Nitration | 5-Chlorothiophene-2-sulfonic acid tert-butylamide | Fuming HNO₃ | Acetic Anhydride | 0 | 1-2 | 75-85 |

| Reduction | 3-Nitro-5-chlorothiophene-2-sulfonic acid tert-butylamide | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 | 80-90 |

Application in Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the thiophene ring of 5-Chlorothiophene-2-sulfonic acid tert-butylamide makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

dot

Caption: Potential cross-coupling applications.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of 5-Chlorothiophene-2-sulfonic acid tert-butylamide with an arylboronic acid.

Materials:

-

5-Chlorothiophene-2-sulfonic acid tert-butylamide

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Nitrogen or Argon source

Procedure:

-

To a Schlenk flask, add 5-Chlorothiophene-2-sulfonic acid tert-butylamide (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. The crude product can be purified by column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 90-100 | 60-80 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 70-90 |

Representative Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of the thiophene ring.

Materials:

-

5-Chlorothiophene-2-sulfonic acid tert-butylamide

-

Amine (primary or secondary, 1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

-

Xantphos (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene (anhydrous)

-

Schlenk flask

-

Nitrogen or Argon source

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq) in anhydrous toluene and stir for 10 minutes.

-

Add 5-Chlorothiophene-2-sulfonic acid tert-butylamide (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract with ethyl acetate, and wash the combined organic layers with brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100-110 | 65-85 |

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 70-90 |

Biological Relevance and Potential Applications in Drug Discovery

Thiophenesulfonamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The 3-amino-5-chlorothiophene-2-sulfonic acid tert-butylamide, synthesized from the title compound, serves as a key intermediate for the development of potential therapeutic agents. For instance, derivatives of this scaffold have been explored as inhibitors of various enzymes, including kinases, which are crucial targets in oncology and inflammatory diseases.

Application of BAY 41-2272 (CAS 155731-14-9) in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 41-2272, with CAS registry number 155731-14-9, is a potent and selective activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] Unlike endogenous NO, which requires the heme group of sGC to be in its reduced ferrous (Fe²⁺) state for activation, BAY 41-2272 stimulates the enzyme in a heme-dependent but NO-independent manner.[3] This unique mechanism of action makes it a valuable tool for studying the therapeutic potential of enhancing the cGMP signaling pathway in various pathological conditions, including cardiovascular diseases, erectile dysfunction, and pulmonary hypertension.[4][5][6]

This document provides detailed application notes and experimental protocols for the use of BAY 41-2272 in medicinal chemistry research.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine | |

| Molecular Formula | C₂₀H₁₇FN₆ | |

| Molecular Weight | 360.39 g/mol | |

| CAS Number | 155731-14-9 |

Mechanism of Action

BAY 41-2272 directly stimulates sGC, leading to increased production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). This activation is synergistic with NO, meaning that in the presence of NO, the potency of BAY 41-2272 is significantly enhanced. The resulting elevation in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of physiological effects including smooth muscle relaxation, inhibition of platelet aggregation, and reduced inflammation.[1][5]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for BAY 41-2272.

Table 1: In Vitro Efficacy of BAY 41-2272

| Assay | Species/Tissue | Parameter | Value | Reference |

| sGC Activation (in the presence of NO) | Purified sGC | EC₅₀ | 0.3 µM | [7] |

| sGC Activation (in the absence of NO) | Purified sGC | EC₅₀ | 3 µM | [7] |

| Platelet Aggregation Inhibition | Human Platelets | IC₅₀ | 36 nM | [2] |

| Platelet Aggregation Inhibition (ADP-induced) | Rat Platelets | IC₅₀ | 1.9 µM | [8] |

| Phenylephrine-induced Contraction of Aorta | Rabbit Aorta | IC₅₀ | 0.30 µM | [2] |

| Relaxation of Corpus Cavernosum | Human | EC₅₀ | 489.1 nM | |

| Relaxation of Corpus Cavernosum | Rabbit | EC₅₀ | 406.3 nM | |

| Relaxation of Tracheal Smooth Muscle | Rat | pEC₅₀ | 6.68 ± 0.14 |

Table 2: In Vivo Efficacy of BAY 41-2272

| Model | Species | Administration | Dose | Effect | Reference |

| Spontaneously Hypertensive Rats | Rat | p.o. | 10 mg/kg | Decreased blood pressure, antiplatelet effect, increased survival | |

| C. albicans-infected Mice | Mouse | i.p. | 10 mg/kg | Increased macrophage-dependent cell influx, reduced death rate | |

| Penile Erection | Rabbit | i.v. | 0.1 mg/kg (with SNP) | Induced penile erection | |

| Penile Erection | Rabbit | p.o. | 1 mg/kg (with SNP) | Induced penile erection | |

| NO-deficient Bladder Dysfunction | Rat | gavage | 10 mg/kg/day | Prevented bladder dysfunction | |

| Renovascular Hypertension | Rat | i.v. | 0.02-2 mg/kg/h | Dose-dependent reduction in blood pressure |

Experimental Protocols

Protocol 1: In Vitro Soluble Guanylyl Cyclase (sGC) Activity Assay

This protocol is designed to measure the ability of BAY 41-2272 to stimulate the activity of purified sGC.

Materials:

-

Purified sGC enzyme

-

BAY 41-2272

-

Assay Buffer: 50 mM Triethanolamine-HCl (pH 7.5)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Creatine phosphate

-

Creatine kinase

-

Bovine Serum Albumin (BSA)

-

Guanosine 5'-triphosphate (GTP)

-

Magnesium chloride (MgCl₂)

-

0.1 M Hydrochloric acid (HCl)

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Prepare a reaction mixture containing 50 mM Triethanolamine-HCl (pH 7.5), 1 mM IBMX, 5 mM creatine phosphate, 0.25 mg/mL creatine kinase, and 1 mg/mL BSA.

-

Add the purified sGC enzyme to the reaction mixture.

-

Add varying concentrations of BAY 41-2272 to the reaction mixture. For synergistic studies, a nitric oxide donor (e.g., DEA-NO) can be included.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding MgCl₂ to a final concentration of 3 mM and GTP to a final concentration of 0.5 mM.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding 0.1 M HCl.

-

Measure the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.

Protocol 2: Ex Vivo Vasodilation Assay using Aortic Rings

This protocol assesses the vasorelaxant effects of BAY 41-2272 on isolated aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7)

-

Phenylephrine (PE)

-

BAY 41-2272

-

Organ bath system with isometric force transducers

Procedure:

-

Euthanize a rat and carefully dissect the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of BAY 41-2272 to the organ bath.

-

Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

Protocol 3: In Vitro Platelet Aggregation Assay

This protocol evaluates the inhibitory effect of BAY 41-2272 on platelet aggregation.

Materials:

-

Freshly drawn human or animal blood

-

Acid-citrate-dextrose (ACD) solution

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Aggregating agent (e.g., ADP, collagen, thrombin)

-

BAY 41-2272

-

Platelet aggregometer

Procedure:

-

Collect blood into tubes containing ACD solution.

-

Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pre-incubate the PRP with various concentrations of BAY 41-2272 or vehicle for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvettes with stirring.

-

Induce platelet aggregation by adding an aggregating agent (e.g., 10 µM ADP).

-

Monitor the change in light transmission for 5-10 minutes to determine the extent of platelet aggregation. The inhibition of aggregation is calculated relative to the vehicle control.

Conclusion

BAY 41-2272 is a valuable pharmacological tool for investigating the sGC-cGMP signaling pathway. Its ability to directly stimulate sGC, particularly in synergy with NO, provides a unique mechanism for exploring the therapeutic potential of this pathway in a wide range of diseases. The protocols provided here offer a starting point for researchers to utilize BAY 41-2272 in their medicinal chemistry and drug discovery efforts. Careful experimental design and adherence to established methodologies are crucial for obtaining reliable and reproducible data.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rndsystems.com [rndsystems.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BAY 41-2272, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. ahajournals.org [ahajournals.org]

- 8. The anti-aggregating effect of BAY 41-2272, a stimulator of soluble guanylyl cyclase, requires the presence of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for N-alkylation of N-tert-Butyl-5-chlorothiophene sulfonamide

Introduction

The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis, particularly in the development of therapeutic agents and functional materials. The sulfonamide moiety is a key pharmacophore in a wide range of drugs, and the ability to introduce diverse alkyl groups on the nitrogen atom allows for the fine-tuning of their biological activity, solubility, and pharmacokinetic properties. This application note provides a detailed protocol for the N-alkylation of N-tert-Butyl-5-chlorothiophene sulfonamide, a sterically hindered secondary sulfonamide. The protocol is intended for researchers, scientists, and drug development professionals.